![molecular formula C19H17ClN2OS B2460180 3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896613-94-8](/img/structure/B2460180.png)
3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide” is a complex organic molecule. It contains a benzamide moiety, a thiazole ring, and a chloro-substituted phenyl group. Benzamides are a class of compounds that have a wide range of applications in medicinal chemistry due to their bioactivity . Thiazoles are heterocyclic compounds that are also known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms in the molecule.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds with structures related to 3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide have been designed, synthesized, and evaluated for their anticancer activity. A study by Ravinaik et al. (2021) demonstrated that derivatives of benzamides with thiazol moieties exhibited moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer. This indicates the compound's potential as a scaffold for developing anticancer agents.
Antimicrobial and Antifungal Activities
Research has shown that thiazole derivatives possess significant antimicrobial and antifungal properties. For instance, Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers, which displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as against fungal strains. Such findings suggest the potential use of this compound in developing new antimicrobial and antifungal agents.
Gelation Properties
A study by Yadav & Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives. Two specific amides exhibited gelation towards ethanol/water and methanol/water mixtures, indicating the compound's potential application in creating stable gels for various purposes, including drug delivery systems.
Synthesis of Heterocyclic Compounds
The ability to form heterocyclic compounds is a significant aspect of research involving thiazole and benzamide derivatives. Studies such as those by Basheer & Rappoport (2006) have explored reactions leading to the formation of oxazolidines, thiazolidines, and oxazines, showcasing the versatility of these compounds in synthetic organic chemistry. This suggests potential applications in synthesizing novel organic molecules with diverse biological activities.
Crystal Engineering and Material Science
Compounds containing thiazole and benzamide functionalities have also been investigated for their crystal engineering properties. For example, Sharma et al. (2016) studied the crystal structure of a related compound, emphasizing the importance of non-covalent interactions in material science. Such studies highlight the potential of this compound in the development of materials with specific structural and functional properties.
Wirkmechanismus
Target of Action
Benzamide derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Benzamide derivatives often act through interactions with their targets, leading to changes in cellular processes . For instance, they can inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Biochemical Pathways
Benzamide derivatives can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment where the compound acts.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-13-5-7-14(8-6-13)19-22-17(12-24-19)9-10-21-18(23)15-3-2-4-16(20)11-15/h2-8,11-12H,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGNWLRGXZNAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

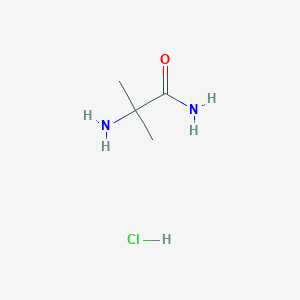
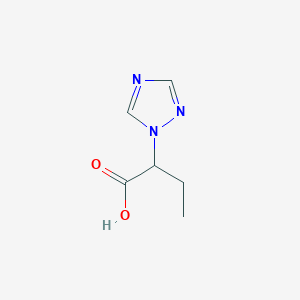
![N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2460103.png)
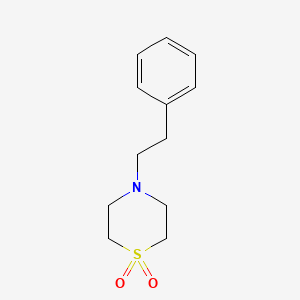

![5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride](/img/structure/B2460109.png)
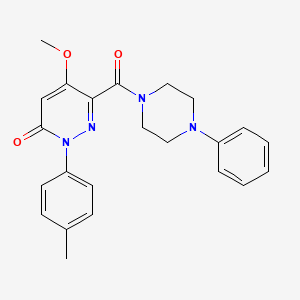
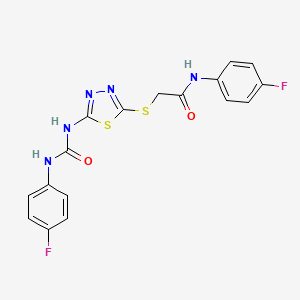

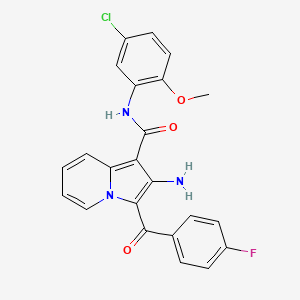
![3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2460117.png)
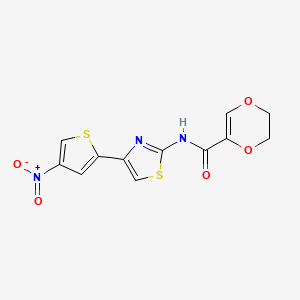
![7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate](/img/structure/B2460120.png)
